An In-depth Technical Guide to 2-Allyl-3-hydroxy-5-methoxybenzoic Acid: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 2-Allyl-3-hydroxy-5-methoxybenzoic Acid: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of 2-Allyl-3-hydroxy-5-methoxybenzoic acid, a substituted benzoic acid with potential applications in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this document synthesizes information from established chemical principles and analogous compounds to offer a robust scientific profile for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone of modern organic chemistry and drug discovery, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to the nature and position of substituents on the aromatic ring, which modulate their physicochemical properties and biological targets.[4][5][6] The introduction of an allyl group, a hydroxyl group, and a methoxy group to the benzoic acid core, as in 2-Allyl-3-hydroxy-5-methoxybenzoic acid, creates a molecule with a unique electronic and steric profile, suggesting a potential for novel biological interactions and applications.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Allyl-3-hydroxy-5-methoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, an allyl group at the ortho position, a hydroxyl group at the meta position, and a methoxy group at the para position relative to the allyl group.
Diagram of the Chemical Structure of 2-Allyl-3-hydroxy-5-methoxybenzoic acid
Caption: Chemical structure of 2-Allyl-3-hydroxy-5-methoxybenzoic acid.
Due to the lack of direct experimental data, the physicochemical properties of 2-Allyl-3-hydroxy-5-methoxybenzoic acid are predicted based on its structural similarity to other substituted benzoic acids.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₁₂O₄ | - |
| Molecular Weight | 208.21 g/mol | - |
| Appearance | Likely a solid at room temperature. | Based on similar substituted benzoic acids.[7][8] |
| Melting Point | Not determined. | - |
| Boiling Point | Not determined. | - |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and acetone. | The carboxylic acid and hydroxyl groups can participate in hydrogen bonding with water, but the overall molecule has significant nonpolar character. |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the allyl group and the electronic effects of the hydroxyl and methoxy groups will influence the acidity.[4][6] |
Synthesis and Purification
The synthesis of 2-Allyl-3-hydroxy-5-methoxybenzoic acid is not directly reported in the literature. However, a plausible synthetic route can be designed based on the reported synthesis of its methyl ester, which involves a Claisen rearrangement of an allyl aryl ether.[9]
Synthetic Pathway
The proposed synthesis is a multi-step process starting from 3-hydroxy-5-methoxybenzoic acid.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic route for 2-Allyl-3-hydroxy-5-methoxybenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification of 3-hydroxy-5-methoxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-5-methoxybenzoic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl ester can be purified by column chromatography if necessary.
Step 2: O-allylation of 3-hydroxy-5-methoxybenzoic acid methyl ester
-
Reaction Setup: Dissolve the methyl ester from Step 1 (1.0 eq) in a suitable solvent such as acetone.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and allyl bromide (1.2 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate and wash it with acetone.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-allyloxy-5-methoxybenzoic acid methyl ester. This product can be purified by column chromatography.
Step 3: Claisen Rearrangement
-
Reaction Setup: Place the purified 3-allyloxy-5-methoxybenzoic acid methyl ester in a flask suitable for high-temperature reactions.
-
Reaction: Heat the compound under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 180-220 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC-MS.[10][11] The rearrangement will yield a mixture of 2-allyl- and 4-allyl-3-hydroxy-5-methoxybenzoic acid methyl esters.
Causality Behind Experimental Choices: The Claisen rearrangement is a[12][12]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.[2][13][14][15] The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic properties of the substituents on the benzene ring.[12][16][17] In this case, the methoxy group is electron-donating, and the methyl ester group is electron-withdrawing. Electron-donating groups at the meta-position can influence the migration of the allyl group to either the ortho or para position.[11] The precise ratio of the 2-allyl (ortho) and 4-allyl (para) isomers will depend on the interplay of these electronic effects and steric hindrance.
Step 4: Separation of Isomers
-
Chromatography: The separation of the 2-allyl and 4-allyl isomers can be achieved using column chromatography on silica gel.[10][18][19] A solvent system with a gradient of ethyl acetate in hexane is a common choice for separating compounds with different polarities. The 4-allyl isomer is generally less polar than the 2-allyl isomer due to intramolecular hydrogen bonding in the latter, which can lead to different elution times.
-
Fractional Crystallization: In some cases, fractional crystallization can also be employed to separate isomers.[9]
Step 5: Hydrolysis of the Methyl Ester
-
Reaction Setup: Dissolve the purified 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester in a mixture of methanol and water.
-
Reagent Addition: Add an excess of a base, such as sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.
Spectroscopic Characterization (Predicted)
As direct spectroscopic data for 2-Allyl-3-hydroxy-5-methoxybenzoic acid is unavailable, the following are predicted spectra based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Ar-H | 6.5 - 7.5 | d, d | ~2-3 Hz | The two aromatic protons will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electronic effects of the four substituents. |
| Allyl -CH= | 5.8 - 6.2 | m | - | The vinylic proton of the allyl group will be a multiplet due to coupling with the adjacent CH₂ and terminal =CH₂ protons.[20] |
| Allyl =CH₂ | 5.0 - 5.4 | m | - | The two terminal vinylic protons of the allyl group will appear as a multiplet.[20] |
| Allyl -CH₂- | 3.3 - 3.6 | d | ~6-7 Hz | The benzylic protons of the allyl group will be a doublet due to coupling with the adjacent vinylic proton. |
| -OCH₃ | 3.7 - 3.9 | s | - | The methoxy protons will appear as a singlet.[21][22] |
| -OH | 5.0 - 9.0 | br s | - | The phenolic proton signal is typically broad and its chemical shift is concentration and solvent dependent. |
| -COOH | 10.0 - 13.0 | br s | - | The carboxylic acid proton signal is broad and appears at a very downfield chemical shift. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 168 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Aromatic C-COOH | 125 - 135 | The carbon attached to the carboxylic acid group. |
| Aromatic C-Allyl | 120 - 130 | The carbon attached to the allyl group. |
| Aromatic C-OH | 150 - 160 | The carbon attached to the hydroxyl group is deshielded by the oxygen atom. |
| Aromatic C-OCH₃ | 155 - 165 | The carbon attached to the methoxy group is highly deshielded. |
| Other Aromatic C-H | 105 - 120 | The remaining aromatic carbons. |
| Allyl -CH= | 135 - 140 | The internal vinylic carbon of the allyl group. |
| Allyl =CH₂ | 115 - 120 | The terminal vinylic carbon of the allyl group. |
| Allyl -CH₂- | 30 - 40 | The benzylic carbon of the allyl group. |
| -OCH₃ | 55 - 60 | The methoxy carbon. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | O-H stretch |
| O-H (Phenol) | 3200 - 3600 (broad) | O-H stretch[23] |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch[24] |
| C-H (Aliphatic/Allyl) | 2850 - 3000 | C-H stretch[24] |
| C=O (Carboxylic Acid) | 1680 - 1710 | C=O stretch |
| C=C (Aromatic) | 1450 - 1600 | C=C stretch[24] |
| C=C (Allyl) | 1640 - 1680 | C=C stretch[24] |
| C-O (Carboxylic Acid/Phenol) | 1210 - 1320 | C-O stretch |
| =C-H (Allyl out-of-plane) | 910 - 990 | =C-H bend |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 208. Key fragmentation patterns would likely involve:
-
Loss of H₂O (m/z 190): From the carboxylic acid and hydroxyl groups.
-
Loss of COOH (m/z 163): Decarboxylation is a common fragmentation pathway for benzoic acids.
-
Loss of CH₃ (m/z 193): From the methoxy group.
-
Loss of C₃H₅ (m/z 167): Loss of the allyl group.
-
α-cleavage of the allyl group.
For more sensitive analysis, especially in complex matrices, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) or analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) would be recommended.[25][26]
Potential Biological Activities and Applications
While no specific biological activities have been reported for 2-Allyl-3-hydroxy-5-methoxybenzoic acid, its structural motifs suggest several areas of potential interest for drug discovery and development.
-
Anticancer Activity: Many substituted benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[27] The combination of hydroxyl and methoxy groups on the aromatic ring is a feature found in some natural products with anticancer properties.
-
Antioxidant Activity: Phenolic compounds, such as those containing a hydroxyl group on a benzene ring, are well-known for their antioxidant properties.[28][29] They can act as radical scavengers, protecting cells from oxidative damage.
-
Antimicrobial Activity: Benzoic acid and its derivatives are widely used as antimicrobial agents.[1][3] The specific substitution pattern of the target molecule could confer activity against various bacteria and fungi.
-
Enzyme Inhibition: The structural features of this molecule could allow it to bind to the active sites of various enzymes, potentially leading to the development of novel enzyme inhibitors.
Further research, including in vitro and in vivo studies, is required to elucidate the specific biological activities and therapeutic potential of 2-Allyl-3-hydroxy-5-methoxybenzoic acid.
Conclusion
2-Allyl-3-hydroxy-5-methoxybenzoic acid is a structurally interesting molecule that can be synthesized via a multi-step process involving a key Claisen rearrangement. While direct experimental data is currently lacking, a comprehensive profile of its expected chemical and physical properties can be extrapolated from established chemical principles and data from analogous compounds. Its unique combination of functional groups makes it a promising candidate for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational framework for researchers and scientists to begin their exploration of this intriguing compound.
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